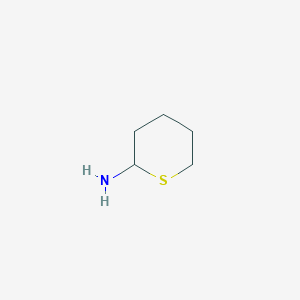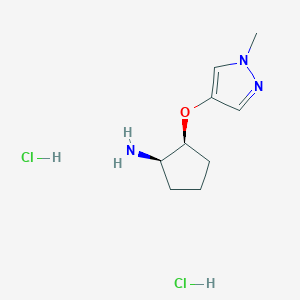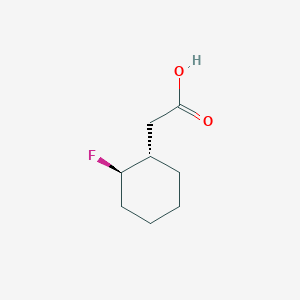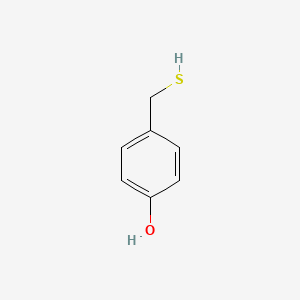![molecular formula C14H11F2N B13353354 2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)
2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound that belongs to the class of dibenzoazepines. This compound is characterized by the presence of two fluorine atoms at the 2 and 8 positions and a dihydro structure at the 10 and 11 positions. Dibenzoazepines are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the fluorination of 10,11-dihydro-5H-dibenzo[b,f]azepine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of fluorinating agents and solvents would be based on cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated dibenzoazepine derivatives.
Applications De Recherche Scientifique
2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Dibenzoazepine derivatives are known for their pharmacological properties, including anticonvulsant and antidepressant activities. This compound may serve as a lead compound for drug development.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets. In medicinal chemistry, dibenzoazepines are known to interact with neurotransmitter receptors and ion channels, modulating their activity. The fluorine atoms may enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: The non-fluorinated parent compound.
2,8-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine: A similar compound with chlorine atoms instead of fluorine.
2,8-Dimethyl-10,11-dihydro-5H-dibenzo[b,f]azepine: A derivative with methyl groups at the 2 and 8 positions.
Uniqueness
2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C14H11F2N |
|---|---|
Poids moléculaire |
231.24 g/mol |
Nom IUPAC |
3,8-difluoro-6,11-dihydro-5H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C14H11F2N/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)17-13/h3-8,17H,1-2H2 |
Clé InChI |
FFGYDIVAVNANGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)F)NC3=C1C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)


![N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)
![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)

![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)



![[(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)

